molecular formula C10H17N3O8 B1665787 Aspergillomarasmine A CAS No. 3484-65-9

Aspergillomarasmine A

Cat. No.: B1665787
CAS No.: 3484-65-9
M. Wt: 307.26 g/mol
InChI Key: XFTWUNOVBCHBJR-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aspergillomarasmine A involves the solid-phase synthesis of its analogs, which includes structural diversification of each subunit (L-aspartic acid, L-aminopropionic acid 1, and L-aminopropionic acid 2) . The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the mold Aspergillus versicolor. The fermentation conditions, such as pH, temperature, and nutrient availability, are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Aspergillomarasmine A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ability to inhibit metallo-beta-lactamases by removing zinc ions from their active sites. This property makes it a valuable compound in the fight against antibiotic-resistant bacteria .

Properties

CAS No.

3484-65-9

Molecular Formula

C10H17N3O8

Molecular Weight

307.26 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid

InChI

InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t4-,5-,6-/m0/s1

InChI Key

XFTWUNOVBCHBJR-ZLUOBGJFSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC[C@@H](C(=O)O)NC[C@@H](C(=O)O)N)C(=O)O

SMILES

C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O

Appearance

Solid powder

melting_point

230-236°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aspergillomarasmine A;  Toxin C (Pyrenophora teres); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspergillomarasmine A
Reactant of Route 2
Aspergillomarasmine A
Reactant of Route 3
Aspergillomarasmine A
Reactant of Route 4
Aspergillomarasmine A
Reactant of Route 5
Aspergillomarasmine A
Reactant of Route 6
Aspergillomarasmine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.